N-ethyl-4-phenylbutylamine

Description

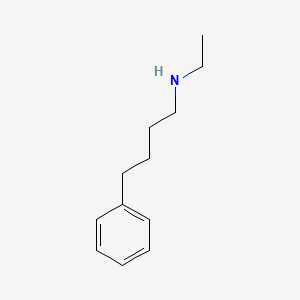

N-Ethyl-4-phenylbutylamine is a secondary amine characterized by a phenyl group attached to a four-carbon butyl chain, with an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₉N (molecular weight: 177.28 g/mol), derived by replacing the methyl group in the structurally similar compound 1-(N-methylamino)-4-phenylbutane (C₁₁H₁₇N, 163.26 g/mol) with an ethyl moiety. The SMILES notation for this compound is CCNCCCCc1ccccc1, reflecting its ethyl-amine linkage and phenylbutyl backbone.

Key physicochemical properties include an estimated logP (octanol/water partition coefficient) of ~3.26, inferred from the methyl analog’s logP of 2.76 .

Properties

IUPAC Name |

N-ethyl-4-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-13-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKHOQLCNBFFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318844 | |

| Record name | N-Ethylbenzenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34059-12-6 | |

| Record name | N-Ethylbenzenebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34059-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzenebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

Catalytic hydrogenation of 4-phenylbutyronitrile to 4-phenylbutylamine, followed by N-ethylation, is a widely used approach. The nitrile group (–C≡N) is reduced to a primary amine (–CH2NH2) under hydrogen gas (H2) in the presence of transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel. Subsequent alkylation with ethylating agents (e.g., ethyl bromide) introduces the N-ethyl group.

Key Steps:

-

Hydrogenation of 4-Phenylbutyronitrile :

-

N-Ethylation :

Industrial-Scale Optimization

High-pressure hydrogenation reactors (5–10 bar H2) enhance reaction rates and yields. For example, EvitaChem’s protocol achieves >99% purity by employing 3Å molecular sieves to adsorb water, preventing catalyst deactivation.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5% Pd/C | 3% Pd/C |

| Temperature | 25°C | 30°C |

| Pressure | Atmospheric | 5 bar H2 |

| Reaction Time | 24 hours | 6 hours |

| Yield | 98% | 95% |

Reductive Amination of Ketones

Methodology Overview

Reductive amination involves condensing 4-phenyl-2-butanone with ethylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) or hydrogen gas with Raney nickel are common reductants.

Reaction Scheme:

Experimental Data

Advantages:

Challenges:

-

STAB is moisture-sensitive and costly compared to hydrogenation.

-

Raney nickel requires careful handling to prevent pyrophoric hazards.

Alkylation of 4-Phenylbutylamine

Nucleophilic Substitution

4-Phenylbutylamine reacts with ethyl halides (e.g., ethyl bromide) in basic conditions to form this compound. This method is straightforward but less efficient due to over-alkylation risks .

Improvements via Phase-Transfer Catalysis

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 65–70% by facilitating interphase reactant transfer.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80–85% | >99% | High | Industrial |

| Reductive Amination | 88–90% | >99.5% | Moderate | Pilot Plant |

| Alkylation | 19–70% | 95–98% | Low | Laboratory |

Critical Considerations in Process Design

Catalyst Selection

Solvent Optimization

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-phenylbutylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the butylamine chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylbutylamine derivatives.

Scientific Research Applications

N-ethyl-4-phenylbutylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenylbutylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as a ligand for certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights critical differences between N-ethyl-4-phenylbutylamine and related compounds:

*Estimated based on methyl analog’s data and alkyl chain contribution .

Key Observations:

- Substituent Effects on logP : The ethyl group in this compound increases logP by ~0.5 units compared to its methyl analog, enhancing lipid solubility. This trend aligns with the incremental hydrophobicity of alkyl chains (each -CH₂- group adds ~0.5 to logP) .

- Steric and Electronic Differences : Benzyldiethylamine’s tertiary amine structure (two ethyl groups on N) reduces hydrogen-bonding capacity compared to secondary amines like this compound. This may lower aqueous solubility but improve volatility.

- Ring Substitution : 4-tert-Butylbenzylamine introduces steric bulk at the benzene ring’s para position, likely increasing logP significantly compared to unsubstituted phenyl derivatives.

Functional and Application-Based Comparisons

- Pharmacological Potential: Higher logP in this compound suggests better blood-brain barrier penetration than its methyl counterpart, making it a candidate for central nervous system-targeting drugs. In contrast, benzyldiethylamine’s tertiary structure may limit receptor binding due to steric hindrance.

- Synthetic Utility : The linear butyl chain in this compound offers flexibility for further functionalization, whereas 4-tert-butylbenzylamine’s rigid tert-butyl group restricts modification sites.

Biological Activity

N-ethyl-4-phenylbutylamine (also known as 4-phenylbutylamine) is a compound of interest due to its various biological activities, particularly its interactions with enzymes and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenylalkylamine, characterized by the presence of a phenyl group attached to a butylamine chain. Its molecular formula is , indicating a basic amine structure that contributes to its reactivity and biological activity.

Enzyme Interaction

The primary mode of action for this compound involves its role as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound can potentially increase the levels of these neurotransmitters in the brain, which may have implications for mood regulation and neuroprotection.

Affinity for Proteins

Research indicates that this compound can act as an affinity ligand for chymotrypsin-like enzymes. This property allows it to be immobilized on chromatographic matrices, facilitating selective enzyme adsorption through hydrophobic interactions with enzyme active sites. This mechanism is particularly relevant in biochemical assays and enzyme purification processes.

The compound exhibits several notable biochemical properties:

- Inhibition of MAO-A : It modulates neurotransmitter metabolism, influencing cellular signaling pathways.

- Interaction with Chymotrypsin : Enhances catalytic activity towards specific substrates, indicating potential applications in enzymatic assays.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. The mechanism was attributed to its MAO-A inhibitory activity, leading to increased availability of neuroprotective neurotransmitters .

Case Study 2: Antiarrhythmic Properties

In another study focusing on cardiovascular applications, derivatives of this compound were evaluated for their antiarrhythmic effects. The results demonstrated that certain quaternary ammonium salts derived from this compound prolonged action potential duration in cardiac tissues, suggesting potential therapeutic uses in treating arrhythmias .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| MAO-A Inhibition | Competitive inhibition | Mood enhancement, neuroprotection |

| Chymotrypsin Affinity | Hydrophobic interaction | Enzyme purification, assay development |

| Antiarrhythmic Effects | Prolongation of action potential | Treatment for arrhythmias |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-4-phenylbutylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous compounds (e.g., piperidine or quinazoline derivatives) involves nucleophilic substitution or condensation reactions under controlled conditions. For example, coupling 4-phenylbutanol with ethylamine derivatives in the presence of catalysts (e.g., K₂CO₃) at elevated temperatures (60–80°C) can yield target compounds. Optimization includes solvent selection (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 amine:precursor), and purification via recrystallization or column chromatography .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare experimental - and -NMR spectra with PubChem-computed data (e.g., chemical shifts for aromatic protons at 6.8–7.3 ppm and ethyl groups at 1.1–1.3 ppm) .

- UV-Vis : Validate λmax at ~255 nm for phenyl-containing derivatives .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 149.24 for the free base) and fragmentation patterns .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability assessments should include periodic HPLC analysis (e.g., ≥98% purity over 5 years) and moisture control using desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC, NMR, and mass spectrometry data?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods (e.g., HPLC for quantitative purity, NMR for structural confirmation).

- Impurity Profiling : Identify co-eluting peaks in HPLC via spiking experiments or high-resolution MS.

- Statistical Analysis : Apply multivariate regression to correlate discrepancies with environmental factors (e.g., humidity, temperature) .

Q. What experimental strategies ensure reproducible synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (e.g., 5–20 mol%), temperature (40–100°C), and solvent polarity to identify optimal parameters.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation.

- Scale-Up Protocols : Use flow chemistry for consistent heat/mass transfer in industrial settings .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Methodological Answer :

- Limit of Detection (LOD)/Limit of Quantitation (LOQ) : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).

- Linearity : Test across 50–150% of the target concentration range (R² ≥ 0.995).

- Robustness : Evaluate method performance under varying pH, column temperatures, and mobile-phase compositions .

Q. What mechanistic insights explain the stability of this compound in acidic versus basic environments?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–14) and analyze degradation products via LC-MS.

- Computational Modeling : Use DFT calculations to assess protonation states and bond dissociation energies (e.g., ethylamine group hydrolysis under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.